molecular formula C10H10ClN3O2 B1446026 1-(4-Aminophenyl)-1H-pyrazole-3-carboxylic acid hydrochloride CAS No. 1431968-02-3

1-(4-Aminophenyl)-1H-pyrazole-3-carboxylic acid hydrochloride

Cat. No.: B1446026
CAS No.: 1431968-02-3
M. Wt: 239.66 g/mol
InChI Key: VGGLUCUFABSMRB-UHFFFAOYSA-N
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Description

1-(4-Aminophenyl)-1H-pyrazole-3-carboxylic acid hydrochloride is a chemical compound that belongs to the class of pyrazole derivatives. This compound is characterized by the presence of an aminophenyl group attached to a pyrazole ring, which is further substituted with a carboxylic acid group. The hydrochloride salt form enhances its solubility in water, making it more suitable for various applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Aminophenyl)-1H-pyrazole-3-carboxylic acid hydrochloride typically involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the cyclization of hydrazine derivatives with α,β-unsaturated carbonyl compounds under acidic or basic conditions.

    Introduction of the Aminophenyl Group: The aminophenyl group can be introduced via a nucleophilic aromatic substitution reaction, where an appropriate aminophenyl halide reacts with the pyrazole ring.

    Carboxylation: The carboxylic acid group can be introduced through carboxylation reactions, such as the reaction of the pyrazole derivative with carbon dioxide in the presence of a base.

    Formation of the Hydrochloride Salt: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods: Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods ensure high yield and purity of the compound, often utilizing automated systems for precise control of reaction conditions.

Chemical Reactions Analysis

Types of Reactions: 1-(4-Aminophenyl)-1H-pyrazole-3-carboxylic acid hydrochloride undergoes various chemical reactions, including:

    Oxidation: The aminophenyl group can be oxidized to form nitro derivatives.

    Reduction: The carboxylic acid group can be reduced to form alcohol derivatives.

    Substitution: The hydrogen atoms on the pyrazole ring can be substituted with various functional groups through electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like halogens, alkyl halides, and acyl chlorides are commonly used under appropriate conditions.

Major Products:

    Oxidation Products: Nitro derivatives of the aminophenyl group.

    Reduction Products: Alcohol derivatives of the carboxylic acid group.

    Substitution Products: Various substituted pyrazole derivatives depending on the substituents introduced.

Scientific Research Applications

1-(4-Aminophenyl)-1H-pyrazole-3-carboxylic acid hydrochloride has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including anti-inflammatory and antimicrobial properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific enzymes or receptors.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 1-(4-Aminophenyl)-1H-pyrazole-3-carboxylic acid hydrochloride involves its interaction with specific molecular targets and pathways. The aminophenyl group can interact with various enzymes and receptors, modulating their activity. The pyrazole ring can also participate in hydrogen bonding and π-π interactions, enhancing the compound’s binding affinity to its targets. These interactions can lead to the inhibition or activation of specific biological pathways, resulting in the compound’s observed effects.

Comparison with Similar Compounds

1-(4-Aminophenyl)-1H-pyrazole-3-carboxylic acid hydrochloride can be compared with other similar compounds, such as:

    1-(4-Nitrophenyl)-1H-pyrazole-3-carboxylic acid hydrochloride: This compound has a nitro group instead of an amino group, which can significantly alter its chemical reactivity and biological activity.

    1-(4-Methylphenyl)-1H-pyrazole-3-carboxylic acid hydrochloride: The presence of a methyl group instead of an amino group can affect the compound’s solubility and interaction with biological targets.

    1-(4-Hydroxyphenyl)-1H-pyrazole-3-carboxylic acid hydrochloride: The hydroxy group can introduce additional hydrogen bonding interactions, influencing the compound’s properties.

The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

1-(4-aminophenyl)pyrazole-3-carboxylic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9N3O2.ClH/c11-7-1-3-8(4-2-7)13-6-5-9(12-13)10(14)15;/h1-6H,11H2,(H,14,15);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGGLUCUFABSMRB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1N)N2C=CC(=N2)C(=O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10ClN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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